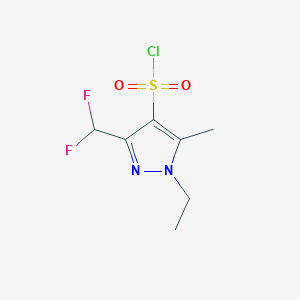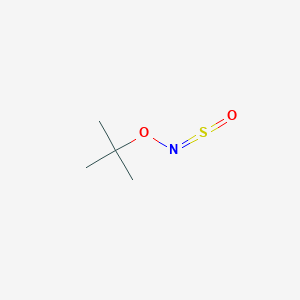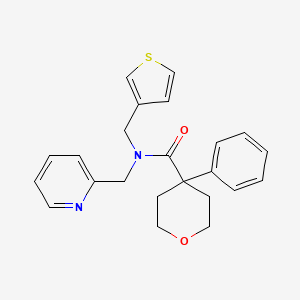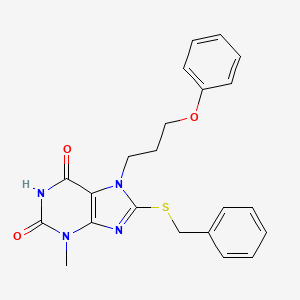![molecular formula C15H24N2O2S B2481500 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361876-64-2](/img/structure/B2481500.png)
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as ETP-46321, is a small molecule inhibitor that has been developed for the treatment of cancer. It targets a specific protein called MDM2, which is overexpressed in many types of cancer and plays a key role in promoting tumor growth and survival.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy, as p53 is often mutated or inactivated in many types of cancer.
Biochemical and Physiological Effects:
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a selective and potent inhibitory effect on MDM2, with minimal off-target effects on other proteins. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. In preclinical studies, it has been well-tolerated and has shown minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several advantages for use in lab experiments, including its high potency and selectivity for MDM2, good pharmacokinetic properties, and minimal toxicity. However, there are also some limitations, including the need for further optimization of the synthesis method to improve yields and purity, and the need for more extensive preclinical studies to evaluate its safety and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one. One area of interest is the development of combination therapies with other cancer drugs, such as chemotherapy or immunotherapy. Another area of interest is the evaluation of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one in clinical trials, to determine its safety and efficacy in humans. Finally, further optimization of the synthesis method and structural modifications of the compound may lead to the development of even more potent and selective MDM2 inhibitors for cancer therapy.
Métodos De Síntesis
The synthesis of 1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves several steps, starting with the reaction of 2-ethylthiomorpholine with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 4-(4-aminopiperidin-1-yl)but-2-en-1-one to form the final product. The synthesis has been optimized to produce high yields and purity of the compound, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. In addition, it has been shown to enhance the effects of chemotherapy and radiation therapy in combination treatment.
Propiedades
IUPAC Name |
1-[4-(2-ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-13-11-17(9-10-20-13)15(19)12-5-7-16(8-6-12)14(18)4-2/h4,12-13H,2-3,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBFFRHGJFJDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)


![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)





![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)